
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile
説明
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile (CPT-4-O-BN) is an organic compound with a range of applications in the laboratory and in scientific research. It is a colorless solid that has been used in the synthesis of a range of organic compounds and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile has a range of scientific research applications. It has been used in the synthesis of a range of organic compounds, including polymers, dyes, and drugs. It has also been used in the synthesis of a range of pharmaceuticals, including anti-tumor agents, anti-inflammatory agents, and antifungal agents. In addition, 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile has been used in the synthesis of a range of biocatalysts, including enzymes and proteins.
作用機序
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are molecules involved in a range of physiological processes, including inflammation, pain, and fever. By inhibiting COX, 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile can reduce the production of prostaglandins, which can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile has been found to have a range of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which can lead to a reduction in inflammation, pain, and fever. It has also been found to reduce the production of other molecules involved in inflammation, such as leukotrienes and thromboxanes. In addition, 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
実験室実験の利点と制限
5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile has a range of advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for a range of laboratory experiments. Another advantage is that it is relatively inexpensive, which makes it accessible to a wide range of laboratories. One limitation is that it is a relatively slow-acting compound, which can limit its usefulness in certain experiments. Another limitation is that it is not very soluble in water, which can limit its use in aqueous solutions.
将来の方向性
There are a range of potential future directions for 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile. One potential direction is the use of 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile in the synthesis of novel pharmaceuticals and biocatalysts. Another potential direction is the use of 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile in the development of new anti-inflammatory agents. Additionally, 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile could be used in the development of new drugs for the treatment of pain and fever. Finally, 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile could be used in the development of new compounds for the treatment of cancer.
特性
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-16-19-6-3-14(20-16)11-1-2-15(12(9-11)10-18)22-13-4-7-21-8-5-13/h1-3,6,9,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBYFEGJLPRPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149329 | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1292317-55-5 | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292317-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101149329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







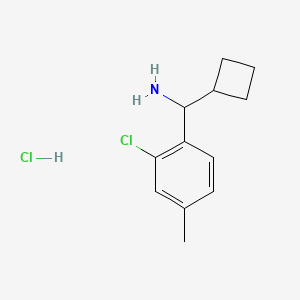

![3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471977.png)
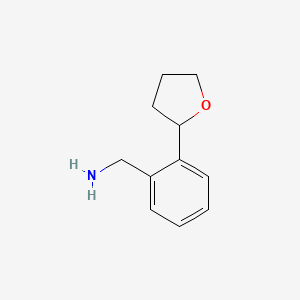
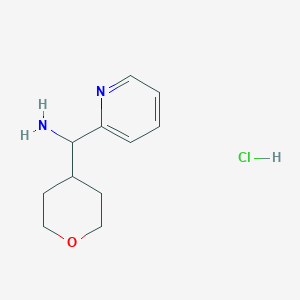
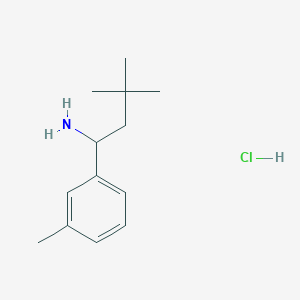
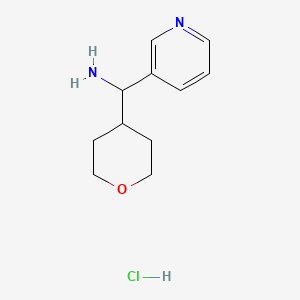
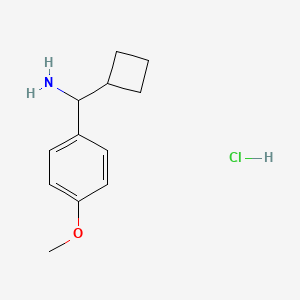
![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)
